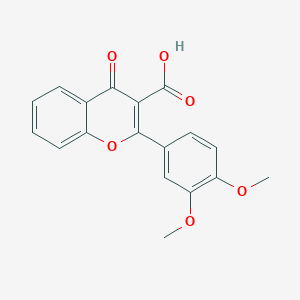
2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid is a complex organic compound with a chromene backbone Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromene ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the 3,4-dimethoxyphenyl group but has different chemical properties and applications.
3,4-Dimethoxyphenethylamine: Another compound with the 3,4-dimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid is unique due to its chromene backbone combined with the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
119607-27-1 |
|---|---|
Formule moléculaire |
C18H14O6 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C18H14O6/c1-22-13-8-7-10(9-14(13)23-2)17-15(18(20)21)16(19)11-5-3-4-6-12(11)24-17/h3-9H,1-2H3,(H,20,21) |
Clé InChI |
LKHGOGWEXTUMNT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



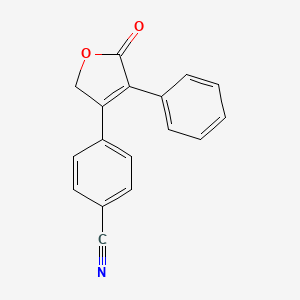


![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
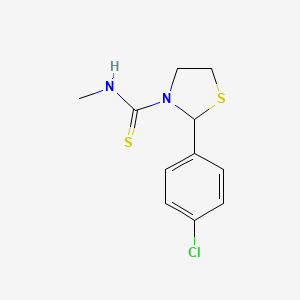
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
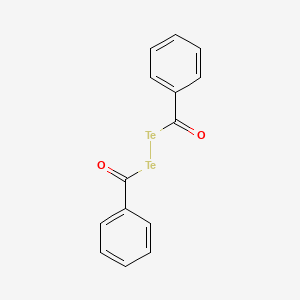
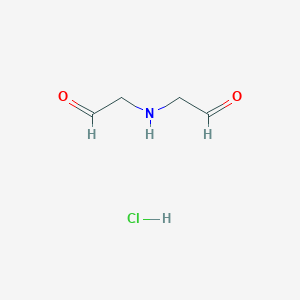
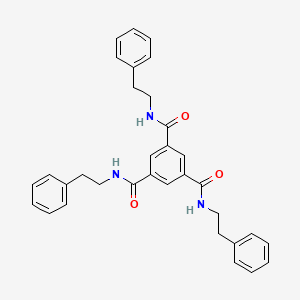
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
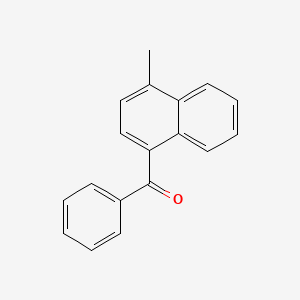
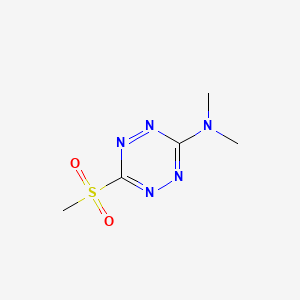
![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
